MMPP Outperforms BHPB, Curcumin, and Tofacitinib in Suppressing LPS-Induced Nitric Oxide and STAT3 Transcriptional Activity in RAW264.7 Macrophages
Direct head-to-head comparison in the same LPS-stimulated RAW264.7 macrophage assay demonstrates MMPP's superior anti-inflammatory potency. The half-maximal inhibitory concentration (IC₅₀) of MMPP for nitric oxide (NO) generation was 1.79 μg/mL, compared to 6.41 μg/mL for the parent compound BHPB, indicating MMPP is approximately 3.6-fold more potent [1]. For STAT3 transcriptional activity, MMPP achieved an IC₅₀ of 2.05 μg/mL versus BHPB's 5.91 μg/mL, a 2.88-fold improvement [1]. Critically, MMPP also surpassed clinically used anti-rheumatic drugs: tofacitinib (IC₅₀ 5.53 μg/mL for NO, 4.12 μg/mL for STAT3) and the natural polyphenol curcumin (IC₅₀ 5.21 μg/mL for NO, 4.01 μg/mL for STAT3) [1].
| Evidence Dimension | LPS-induced nitric oxide (NO) generation and STAT3 transcriptional activity inhibition in RAW264.7 macrophages |
|---|---|
| Target Compound Data | MMPP: IC₅₀ 1.79 μg/mL (6.60 μM) for NO; IC₅₀ 2.05 μg/mL (7.56 μM) for STAT3 |
| Comparator Or Baseline | BHPB: IC₅₀ 6.41 μg/mL (25.23 μM) for NO, 5.91 μg/mL (23.26 μM) for STAT3; Curcumin: IC₅₀ 5.21 μg/mL (14.14 μM) for NO, 4.01 μg/mL (10.89 μM) for STAT3; Tofacitinib: IC₅₀ 5.53 μg/mL (17.70 μM) for NO, 4.12 μg/mL (13.18 μM) for STAT3 |
| Quantified Difference | MMPP is 3.58-fold (NO) and 2.88-fold (STAT3) more potent than BHPB; 2.91-fold (NO) and 1.96-fold (STAT3) more potent than curcumin; 3.09-fold (NO) and 2.01-fold (STAT3) more potent than tofacitinib |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line; all compounds assayed under identical experimental conditions as reported in Supplementary Table S1 of Son et al. 2016 |
Why This Matters
For researchers modeling rheumatoid arthritis or sepsis-related inflammation in RAW264.7 macrophages, MMPP delivers significantly higher potency than its direct analog BHPB and clinically benchmarked STAT3 inhibitors, reducing the required concentration to achieve 50% pathway inhibition by 2–3.6-fold.
- [1] Dong Ju Son et al. "Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3." Scientific Reports 6, Article number: 36852 (2016). See Results section and Supplementary Table S1 for comparative IC₅₀ values. View Source
